- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with OxoneJournal of the American Chemical Society, 2009, 131(1), 251-262,
Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexan-1-ol
- Cyclohexanol, 4,4-dimethyl-
- 4,4-dimethyl-cyclohexanol
- Cyclohexanol,4,4-dimethyl-
- 4,4-dimethyl-1-cyclohexanol
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SY047599
- EN002271
- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
- ST2410874
- AB0027725
- W9592
- 932D014
- A844474
- J-
- 4,4-Dimethylcyclohexanol (ACI)
- GS-4181
- J-514021
- DTXSID70239320
- Cyclohexanol, dimethyl-
- EN300-141606
- AKOS006227678
- 932-01-4
- DB-008360
- SCHEMBL43449
- CS-W019410
- 4 pound not4-Dimethylcyclohexanol
- MFCD00101954
- DB-243440
- 4,4-dimethylcyclohexan-1-ol
-
- MDL: MFCD00101954
- Inchi: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- InChI Key: VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SMILES: OC1CCC(C)(C)CC1
Computed Properties
- Exact Mass: 128.12
- Monoisotopic Mass: 128.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 86.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2
Experimental Properties
- Density: 0.9250
- Melting Point: 28 °C
- Boiling Point: 186.05°C
- Flash Point: 66.6°C
- Refractive Index: 1.4613
- PSA: 20.23000
- LogP: 1.94750
4,4-dimethylcyclohexan-1-ol Security Information
- Hazard Statement: H302-H315-H319-H335
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
4,4-dimethylcyclohexan-1-ol PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR22877-25g |
4,4-Dimethylcyclohexan-1-ol |
932-01-4 | 98% | 25g |
£535.00 | 2025-02-19 | |
Enamine | EN300-141606-2.5g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 95% | 2.5g |
$57.0 | 2023-06-08 | |
abcr | AB224048-1 g |
4,4-Dimethylcyclohexan-1-ol, 95%; . |
932-01-4 | 95% | 1g |
€106.60 | 2023-01-26 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$271 | 2024-07-19 | |
Cooke Chemical | BD3304045-250mg |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 250mg |
RMB 90.40 | 2025-02-21 | |
Cooke Chemical | BD3304045-5g |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 5g |
RMB 732.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 25g |
4422CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 10g |
2128CNY | 2021-05-08 | |
eNovation Chemicals LLC | D518320-25g |
4,4-DiMethylcyclohexanol |
932-01-4 | 97% | 25g |
$1265 | 2024-05-24 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$243 | 2021-06-15 |
4,4-dimethylcyclohexan-1-ol Production Method
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydesNouveau Journal de Chimie, 1979, 3(5), 311-20,
Synthetic Circuit 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
Synthetic Circuit 5
- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodideBritish Journal of Pharmacology, 1992, 106(4), 819-22,
Synthetic Circuit 6
Synthetic Circuit 7
- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydrideTetrahedron, 1980, 36(13), 1937-42,
Synthetic Circuit 8
1.2 -35 °C
- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
Synthetic Circuit 9
- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bondsChemical Communications (Cambridge, 2016, 52(10), 2043-2046,
Synthetic Circuit 10
- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanonesBulletin des Societes Chimiques Belges, 1980, 89(5), 389-98,
Synthetic Circuit 11
- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,
Synthetic Circuit 12
- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radicalJournal of the Chemical Society, 1979, (11), 1535-9,
Synthetic Circuit 13
- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutionsEuropean Journal of Organic Chemistry, 2000, (9), 1793-1797,
Synthetic Circuit 14
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcoholsSynthetic Communications, 2003, 33(11), 1951-1961,
Synthetic Circuit 15
- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acidsHelvetica Chimica Acta, 1977, 60(2), 482-94,
4,4-dimethylcyclohexan-1-ol Raw materials
- 4,4-dimethylcyclohexan-1-one
- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-
- 4,4-dimethylcyclohex-2-en-1-one
4,4-dimethylcyclohexan-1-ol Preparation Products
4,4-dimethylcyclohexan-1-ol Related Literature
-
1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
-
2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
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3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
Additional information on 4,4-dimethylcyclohexan-1-ol
Introduction to 4,4-dimethylcyclohexan-1-ol (CAS No. 932-01-4)
4,4-dimethylcyclohexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 932-01-4, is a significant organic compound with a broad spectrum of applications in the chemical and pharmaceutical industries. This compound, characterized by its cyclohexane backbone substituted with two methyl groups at the 4-position and a hydroxyl group at the 1-position, exhibits unique structural and functional properties that make it valuable in synthetic chemistry and material science.
The molecular structure of 4,4-dimethylcyclohexan-1-ol contributes to its versatility, enabling it to serve as a key intermediate in the synthesis of various derivatives. Its stability under a range of reaction conditions and its ability to undergo selective modifications make it particularly useful in pharmaceutical research. In recent years, advancements in catalytic processes have further enhanced the utility of this compound, allowing for more efficient and environmentally friendly synthetic routes.
One of the most notable applications of 4,4-dimethylcyclohexan-1-ol is in the development of active pharmaceutical ingredients (APIs). Researchers have leveraged its structural framework to create novel molecules with potential therapeutic benefits. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. The hydroxyl group at the 1-position provides a reactive site for further functionalization, enabling the creation of complex drug candidates.
Recent studies have highlighted the role of 4,4-dimethylcyclohexan-1-ol in polymer chemistry. Its incorporation into polymer backbones enhances material properties such as flexibility and thermal stability. This has led to the development of advanced materials suitable for applications in coatings, adhesives, and specialty plastics. The compound's ability to form stable hydrogen bonds also makes it a valuable component in designing materials with improved mechanical strength.
In the realm of agrochemicals, 4,4-dimethylcyclohexan-1-ol has been investigated for its potential as a precursor in the synthesis of plant growth regulators and pesticides. Its structural features allow for modifications that can target specific biological pathways in plants, promoting healthier growth or protecting against pests. Such applications underscore the compound's importance beyond traditional pharmaceuticals and into sustainable agricultural practices.
The synthesis of 4,4-dimethylcyclohexan-1-ol typically involves catalytic hydrogenation or oxidation processes starting from cyclohexene derivatives. Modern techniques have refined these processes to improve yield and reduce byproduct formation. For example, asymmetric catalysis has been employed to achieve enantioselective synthesis, which is crucial for producing chiral drugs with high efficacy and minimal side effects.
The environmental impact of producing 4,4-dimethylcyclohexan-1-ol has also been a focus of recent research. Efforts to optimize synthetic pathways aim to minimize waste and energy consumption while maintaining high purity standards. Green chemistry principles have guided these innovations, ensuring that industrial processes align with sustainability goals without compromising performance.
In conclusion, 4,4-dimethylcyclohexan-1-ol (CAS No. 932-01-4) is a multifaceted compound with diverse applications across multiple industries. Its structural versatility enables its use as an intermediate in pharmaceuticals, polymers, and agrochemicals. Ongoing research continues to uncover new possibilities for this compound, driven by advancements in synthetic chemistry and material science. As industries seek innovative solutions, 4,4-dimethylcyclohexan-1-ol remains a cornerstone in chemical innovation.
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